rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis
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Overview
Description
rac-Methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis is a chemical compound with a specific stereochemistry It is a racemic mixture, meaning it contains equal amounts of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Reaction Conditions: The piperidine derivative undergoes esterification with methanol in the presence of a strong acid catalyst to form the methyl ester.
Ethylation: The methyl ester is then subjected to ethylation using ethyl iodide under basic conditions to introduce the ethyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
rac-Methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of rac-methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
rac-Methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis: Similar structure but with a hydroxyl group instead of an ethyl group.
rac-Methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis: Contains an amino group and an oxolane ring.
Uniqueness
rac-Methyl (2R,3S)-3-ethylpiperidine-2-carboxylate hydrochloride, cis is unique due to its specific stereochemistry and the presence of an ethyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl (2S,3R)-3-ethylpiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-7-5-4-6-10-8(7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMQXFUTFDLVER-WLYNEOFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCNC1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCCN[C@@H]1C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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